5-(Azetidin-1-yl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Azetidin-1-yl)piperidine-3-carboxylic acid is a heterocyclic compound that features both azetidine and piperidine rings These structures are significant in medicinal chemistry due to their presence in various pharmacologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Azetidin-1-yl)piperidine-3-carboxylic acid typically involves the formation of the azetidine and piperidine rings followed by their subsequent coupling. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the Suzuki–Miyaura cross-coupling reaction. This method allows for the efficient formation of carbon-carbon bonds and is widely used in the pharmaceutical industry .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the azetidine or piperidine rings can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted azetidine or piperidine derivatives.
Scientific Research Applications
5-(Azetidin-1-yl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(Azetidin-1-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the nature of the target molecule. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
- 5-(Azetidin-1-yl)pyridine-3-carboxylic acid
- 5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazine-2-carboxylic acid
- 5-(Azetidin-1-yl)-1-[(benzyloxy)carbonyl]piperidine-3-carboxylic acid
Comparison: 5-(Azetidin-1-yl)piperidine-3-carboxylic acid is unique due to the presence of both azetidine and piperidine rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for diverse applications .
Properties
Molecular Formula |
C9H16N2O2 |
---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
5-(azetidin-1-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C9H16N2O2/c12-9(13)7-4-8(6-10-5-7)11-2-1-3-11/h7-8,10H,1-6H2,(H,12,13) |
InChI Key |
NJAAXJSLUCNTEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2CC(CNC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.